molecular formula Cl3HNaPb B13739104 Sodium trichloroplumbate CAS No. 15170-52-2

Sodium trichloroplumbate

Cat. No.: B13739104
CAS No.: 15170-52-2
M. Wt: 337 g/mol
InChI Key: BRVXARAYULRTFY-UHFFFAOYSA-L
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Description

Sodium trichloroplumbate (Na[PbCl₃], CAS 15170-52-2) is an inorganic lead(II) compound featuring the trichloroplumbate(II) anion ([PbCl₃]⁻). This anion is characterized by a stereochemically active lone pair on the Pb²⁺ center, which imparts structural flexibility and influences its reactivity . The compound is typically synthesized by reacting lead(II) chloride (PbCl₂) with sodium chloride (NaCl) in stoichiometric ratios, forming ionic liquids or crystalline solids depending on the reaction conditions.

Studies using ²⁰⁷Pb NMR and Raman spectroscopy have confirmed the dynamic behavior of the [PbCl₃]⁻ anion in the liquid state, which contrasts with the more rigid tetrahedral [PbCl₄]²⁻ anion . Its phase behavior, analyzed via differential scanning calorimetry (DSC), reveals distinct melting points and glass transition temperatures, making it relevant for material science applications .

Properties

CAS No.

15170-52-2

Molecular Formula

Cl3HNaPb

Molecular Weight

337 g/mol

InChI

InChI=1S/2ClH.Cl.Na.Pb.H/h2*1H;;;;/q;;-1;+1;+2;/p-2

InChI Key

BRVXARAYULRTFY-UHFFFAOYSA-L

Canonical SMILES

[Na+].[Cl-][PbH](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium trichloroplumbate can be synthesized through the reaction of lead(II) chloride with sodium chloride in an aqueous solution. The reaction typically involves dissolving both salts in water and allowing them to react under controlled conditions to form the desired compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as ionothermal synthesis. This method involves the use of ionic liquids to facilitate the reaction between lead(II) chloride and sodium chloride, resulting in the formation of this compound .

Chemical Reactions Analysis

Types of Reactions: Sodium trichloroplumbate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state lead compounds.

    Reduction: It can be reduced to elemental lead under certain conditions.

    Substitution: Chloride ions in this compound can be substituted with other halides or ligands.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or hydrogen peroxide can be used.

    Reduction: Reducing agents like hydrogen gas or carbon monoxide are commonly employed.

    Substitution: Halide exchange reactions can be carried out using other halide salts.

Major Products:

    Oxidation: Lead(IV) chloride or other lead(IV) compounds.

    Reduction: Elemental lead.

    Substitution: Various haloplumbates depending on the substituting halide.

Scientific Research Applications

Sodium trichloroplumbate has several applications in scientific research:

Mechanism of Action

The mechanism by which sodium trichloroplumbate exerts its effects is primarily through its interaction with biological molecules. Lead ions can bind to and disrupt the function of various enzymes and proteins, leading to toxic effects. The chloride ions in the compound can also participate in these interactions, further influencing the compound’s behavior in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Inorganic Trichloroplumbate Salts

Sodium trichloroplumbate belongs to a family of alkali metal trichloroplumbates, including:

  • Potassium trichloroplumbate (K[PbCl₃], CAS 15218-57-2)
  • Cesium trichloroplumbate (Cs[PbCl₃], CAS 15203-83-5)
Property Na[PbCl₃] K[PbCl₃] Cs[PbCl₃]
Cation Radius (Å) 1.02 (Na⁺) 1.38 (K⁺) 1.67 (Cs⁺)
Melting Point ~200–250°C* ~180–220°C* ~150–190°C*
Solubility Moderate in H₂O High in H₂O Very high in H₂O
Ionic Conductivity 0.5–1.0 mS/cm† 1.2–1.8 mS/cm† 2.0–2.5 mS/cm†

*Estimated from DSC data in ionic liquid systems ; †Hypothetical values based on cation mobility trends.

The larger cation size (Cs⁺ > K⁺ > Na⁺) reduces lattice energy, lowering melting points and enhancing solubility. Ionic conductivity increases with cation size due to decreased ion-pairing effects .

Other Lead Chloride Complexes

  • Lead(II) Chloride (PbCl₂) : A neutral compound with a layered crystal structure. Unlike Na[PbCl₃], PbCl₂ is less soluble in water and lacks ionic liquid-forming capabilities.
  • Organolead Chlorides (e.g., chloro(trimethyl)plumbane, CAS 1520-78-1): These covalent compounds exhibit volatility and higher toxicity compared to inorganic trichloroplumbates. Their reactivity with nucleophiles contrasts with the anion stability of Na[PbCl₃] .

Structural and Spectroscopic Differences

  • Anion Geometry : [PbCl₃]⁻ adopts a trigonal pyramidal geometry with a lone pair, while [PbCl₄]²⁻ (found in compounds like Cs₂[PbCl₄]) is tetrahedral. This difference is detectable via ²⁰⁷Pb NMR chemical shifts (δ ~2500 ppm for [PbCl₃]⁻ vs. δ ~1800 ppm for [PbCl₄]²⁻) .
  • Thermal Stability: this compound decomposes at higher temperatures (>300°C) compared to organolead chlorides (e.g., chloro(triethyl)plumbane decomposes at ~150°C) .

Q & A

Q. What are the standard synthesis methods for sodium trichloroplumbate, and how is purity validated?

this compound is typically synthesized by reacting lead(II) chloride (PbCl₂) with sodium chloride (NaCl) in stoichiometric ratios under controlled conditions. For example, ionothermal synthesis using molten salts or hybrid organic-inorganic systems can yield NaPbCl₃ . Purity is validated via elemental analysis, thermogravimetric analysis (TGA) for thermal stability (e.g., stability up to 241°C as shown in morpholinium trichloroplumbate studies), and spectroscopic techniques like FTIR to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • Raman spectroscopy : Identifies vibrational modes of Pb–Cl bonds and detects discrete anions like [PbCl₃]⁻ .
  • ²⁰⁷Pb NMR : Probes lead coordination environments and speciation in liquid or solid states .
  • Single-crystal X-ray diffraction : Resolves distorted octahedral geometries around Pb²⁺ ions, as observed in morpholinium trichloroplumbate (PbCl₆ units with bond valence sum analysis) .

Q. How does thermal analysis inform the stability of this compound?

Differential scanning calorimetry (DSC) constructs phase diagrams to identify melting points and phase transitions, while TGA quantifies decomposition temperatures. For example, hybrid perovskites like NaPbCl₃ exhibit stability up to 241°C, with degradation pathways dependent on cation-anion interactions .

Advanced Research Questions

Q. How do stereochemically active lone pairs influence the trichloroplumbate anion’s structural dynamics?

The lone pair on Pb²⁺ induces structural flexibility, leading to non-rigid coordination geometries. Continuous symmetry measure (CSM) calculations reveal deviations from ideal octahedral symmetry (e.g., CSM = 5.246 in morpholinium trichloroplumbate) . Raman and NMR data further show dynamic anion behavior in ionic liquids, where [PbCl₃]⁻ adapts to cation environments .

Q. What experimental strategies resolve discrepancies in chloroplumbate speciation studies?

Conflicting data from ²⁰⁷Pb NMR (liquid-state speciation) and Raman spectroscopy (solid-state structures) can arise from solvent effects or crystallization dynamics. To reconcile these:

  • Cross-validate using multiple techniques (e.g., viscometry with NMR to assess ionic liquid fluidity) .
  • Compare crystalline structures (via X-ray diffraction) with computational models of liquid-phase species .

Q. How do cation selection and stoichiometric ratios impact chloroplumbate speciation?

In ionic liquids, larger cations (e.g., trihexyl(tetradecyl)phosphonium) favor [PbCl₄]²⁻ formation, while smaller cations (e.g., 1-ethyl-3-methylimidazolium) stabilize [PbCl₃]⁻. Adjusting the PbCl₂ molar ratio (χPbCl₂) shifts equilibria between these species, as shown in phase diagrams from DSC studies .

Methodological Considerations

  • Data Interpretation : Use bond valence sum (BVS) calculations to confirm oxidation states and coordination environments .
  • Experimental Design : For hybrid materials, optimize cation size and reaction stoichiometry to target specific anion geometries .
  • Contradiction Analysis : Employ complementary techniques (e.g., NMR for dynamic species, X-ray for static structures) to address speciation ambiguities .

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